molecular formula C15H15ClN2O B11942969 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea

1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea

Cat. No.: B11942969
M. Wt: 274.74 g/mol
InChI Key: DDBXTVFWAWLPAA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine atom and the other with an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea typically involves the reaction of 4-chloroaniline with 4-ethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Chloroaniline+4-Ethylphenyl isocyanateThis compound\text{4-Chloroaniline} + \text{4-Ethylphenyl isocyanate} \rightarrow \text{this compound} 4-Chloroaniline+4-Ethylphenyl isocyanate→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-methylphenyl)urea
  • 1-(4-Chlorophenyl)-3-(4-isopropylphenyl)urea
  • 1-(4-Chlorophenyl)-3-(4-fluorophenyl)urea

Uniqueness

1-(4-Chlorophenyl)-3-(4-ethylphenyl)urea is unique due to the presence of both chlorine and ethyl substituents on the aromatic rings. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(4-ethylphenyl)urea

InChI

InChI=1S/C15H15ClN2O/c1-2-11-3-7-13(8-4-11)17-15(19)18-14-9-5-12(16)6-10-14/h3-10H,2H2,1H3,(H2,17,18,19)

InChI Key

DDBXTVFWAWLPAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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